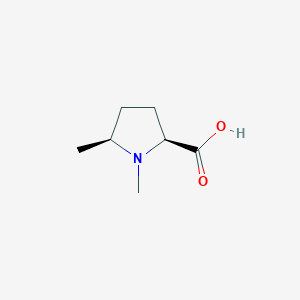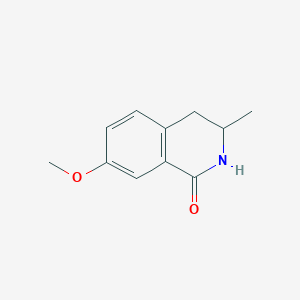![molecular formula C13H22F2N2O2 B13059983 tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a fluorinated compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it valuable in various research and industrial applications.
Méthodes De Préparation
The synthesis of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylic acid .
Applications De Recherche Scientifique
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.
Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe in biochemical assays to understand enzyme-substrate interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to unique biological activities .
Comparaison Avec Des Composés Similaires
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound has an oxygen atom in place of one of the nitrogen atoms in the spirocyclic core.
tert-Butyl 4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate: This compound has only one fluorine atom instead of two.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: This compound lacks the fluorine atoms and has a different substitution pattern on the spirocyclic core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22F2N2O2 |
|---|---|
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
tert-butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-5-12(6-9-17)13(14,15)4-7-16-12/h16H,4-9H2,1-3H3 |
Clé InChI |
QLFVPJSRZDMIMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)


![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)

![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)


![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
